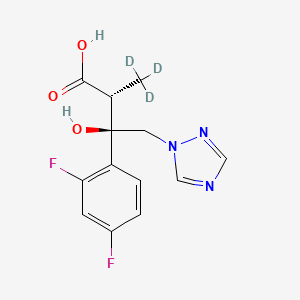

(alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3

Description

This deuterated triazole derivative, with the systematic name (alphaR,betaR)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3, is a stereospecific compound characterized by a 2,4-difluorophenyl group, a hydroxyl group at the β-position, and a methyl group at the α-position. The presence of three deuterium atoms (indicated by “-d3”) replaces hydrogen atoms at specific positions, likely enhancing metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart . Its molecular formula is C13H10D3F2N3O3, with a CAS registry number 166948-49-8 for the non-deuterated form .

The compound’s stereochemistry (alphaR,betaR) is critical for its biological activity, as evidenced by its role as an intermediate in synthesizing antifungal agents like Albaconazole . Its crystalline structure (melting point: 212°C) and stability under standard storage conditions make it suitable for pharmaceutical research and development .

Properties

IUPAC Name |

(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)-2-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3O3/c1-8(12(19)20)13(21,5-18-7-16-6-17-18)10-3-2-9(14)4-11(10)15/h2-4,6-8,21H,5H2,1H3,(H,19,20)/t8-,13+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOMTGYGYQRSMC-JSFBOPGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)O)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3 is a synthetic compound that belongs to the class of triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to explore the biological activity of this specific compound, summarizing relevant studies and findings.

The chemical formula for (alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3 is with a molecular weight of approximately 312.34 g/mol. The compound features a triazole ring, which is known for its role in various biological interactions.

Triazoles typically exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : Some compounds can interact with neurotransmitter receptors, influencing conditions such as schizophrenia and depression.

- Antimicrobial Activity : The structural features of triazoles allow them to disrupt cell wall synthesis in fungi and bacteria.

Biological Activity Overview

Research has indicated that triazole derivatives can exhibit potent activity against various biological targets. The following sections summarize key findings related to the biological activity of (alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3.

Antifungal and Antibacterial Properties

Triazoles are widely recognized for their antifungal properties. Studies have shown that compounds with similar structures can inhibit the growth of pathogenic fungi by interfering with ergosterol biosynthesis. While specific data for (alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3 is limited, its structural analogs have demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.

GlyT1 Inhibition

Recent studies have highlighted the potential of triazole derivatives as inhibitors of the glycine transporter 1 (GlyT1). GlyT1 is a target for treating schizophrenia and cognitive disorders due to its role in glycine neurotransmission. For example:

- Compound Efficacy : A related compound exhibited an IC50 value of 8.0 µM against GlyT1 . This suggests that (alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3 may also possess similar inhibitory effects.

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

- In vivo Studies : A study involving a series of α-hydroxy-triazoles demonstrated significant in vivo activity in animal models for various conditions related to glycine modulation .

- Cell Viability Assays : In vitro assays showed that certain triazole derivatives could significantly reduce cell viability in cancer cell lines through apoptosis induction . The MTT assay results indicated that these compounds could serve as potential anticancer agents.

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazole derivatives with structural variations in substituents, functional groups, and isotopic labeling. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Position and Bioactivity :

- The 2,4-difluorophenyl substituent in the target compound is associated with higher antifungal potency compared to the 2,5-difluoro analogs, as seen in Albaconazole derivatives .

- The 2,5-difluorophenyl variant (CAS 241479-74-3) exhibits reduced steric hindrance but may lower target binding affinity .

Functional Group Impact: Butanoic acid (target compound) enhances water solubility and ionization, favoring oral bioavailability. Butanenitrile (CAS 241479-74-3) improves lipophilicity but may require metabolic activation . Butanamide (CAS 241479-75-4) balances solubility and membrane permeability but shows slower metabolic clearance .

Deuterium Effects :

- The deuterated form of the target compound demonstrates prolonged half-life in preclinical studies due to the kinetic isotope effect, reducing CYP450-mediated metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.